molecular formula C19H15ClN2O3S B2673801 N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide CAS No. 868377-15-5

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide

Cat. No.: B2673801
CAS No.: 868377-15-5
M. Wt: 386.85
InChI Key: QLBFODXDSOCFCN-VZCXRCSSSA-N
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Description

N-[(2Z)-4-Chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide is a benzothiazole-derived compound featuring a chloro substituent at position 4, a propargyl group at position 3, and a 3,5-dimethoxybenzamide moiety. The synthesis of such compounds typically involves coupling reactions between acyl chlorides and heterocyclic amines, as seen in related methodologies . Structural determination via X-ray crystallography, facilitated by programs like SHELXL , is essential for confirming stereochemical details.

Properties

IUPAC Name

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3S/c1-4-8-22-17-15(20)6-5-7-16(17)26-19(22)21-18(23)12-9-13(24-2)11-14(10-12)25-3/h1,5-7,9-11H,8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBFODXDSOCFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N=C2N(C3=C(S2)C=CC=C3Cl)CC#C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structural features, which include:

  • Molecular Formula: C19H18ClN3O3S
  • Molecular Weight: 397.88 g/mol
  • IUPAC Name: N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide

The presence of a benzothiazole moiety contributes to its biological activity, making it a candidate for various therapeutic applications.

Antitumor Activity

Recent studies have shown that compounds with similar structures exhibit promising antitumor properties. For instance, research into benzothiazole derivatives has demonstrated their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. Specifically:

  • Case Study: A derivative of benzothiazole was tested against several cancer cell lines, showing IC50 values in the micromolar range, indicating effective cytotoxicity .

Antimicrobial Properties

Compounds containing benzothiazole rings have been noted for their antimicrobial activities. This is particularly relevant in the context of increasing antibiotic resistance.

  • Research Findings: A study highlighted that benzothiazole derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Neuroprotective Effects

There is emerging evidence suggesting that certain benzothiazole derivatives may offer neuroprotective benefits. These compounds could potentially be used in the treatment or prevention of neurodegenerative diseases.

  • Example: A related compound was found to reduce oxidative stress in neuronal cells, which is a key factor in the pathogenesis of diseases like Alzheimer's and Parkinson's .

Pharmacological Insights

The pharmacological profile of this compound suggests multiple mechanisms of action:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in cancer progression.
  • Modulation of Signal Transduction Pathways: Research indicates that these compounds can alter pathways related to cell survival and apoptosis.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its potential therapeutic use. Toxicological evaluations are necessary to assess its effects on human health and environmental safety.

Case Study: Acute Toxicity Tests

In preclinical studies, acute toxicity tests have indicated a favorable safety profile for benzothiazole derivatives at therapeutic doses. Long-term studies are required to fully understand chronic effects and potential side effects .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies .

Comparison with Similar Compounds

Benzothiazole vs. Indene Derivatives

The target compound’s benzothiazol-2-ylidene core distinguishes it from indene-based analogs like N-(2,3-dihydro-1H-inden-2-yl)-4-chlorobenzamide (B6) .

Thiadiazole and Thiazole Derivatives

Compounds such as N-[3-(3-chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4h) and N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide feature thiadiazole or thiazole rings instead of benzothiazole. These heterocycles exhibit distinct electronic profiles: thiadiazoles are more electron-deficient, while benzothiazoles offer extended conjugation. The propargyl group in the target compound may introduce steric bulk absent in these analogs.

Substituent Effects

Halogen and Methoxy Groups

The chloro substituent in the target compound’s benzothiazole ring parallels B6 (4-Cl-benzamide) and N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide . However, the 3,5-dimethoxybenzamide moiety combines electron-donating methoxy groups, contrasting with electron-withdrawing halogens in analogs like B5 (4-F) or B7 (4-Br) . This dual electronic profile may optimize interactions with hydrophobic and polar regions of biological targets.

Propargyl Group

The propargyl substituent at position 3 is unique to the target compound.

Comparative Data Table

Compound Name (Example) Core Structure Key Substituents Notable Properties/Activities Reference
Target Compound Benzothiazol-2-ylidene 4-Cl, 3-prop-2-yn-1-yl, 3,5-dimethoxy Hypothesized enzyme inhibition
N-(2,3-dihydro-1H-inden-2-yl)-4-Cl-Bz (B6) Indenyl 4-Cl-benzamide Structural simplicity, moderate activity
N-(5-Cl-thiazol-2-yl)-2,4-F₂-Bz Thiazole 5-Cl, 2,4-difluorobenzamide PFOR enzyme inhibition
4h (Thiadiazole derivative) Thiadiazol-2-ylidene 3-Cl-phenyl, dimethylamino-acryloyl High yield (82%), spectroscopic data

Biological Activity

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide is a compound of significant interest due to its potential biological activities. This article summarizes the research findings regarding its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for various pharmacological activities. Its structural components include:

  • Benzothiazole Ring : A heterocyclic compound contributing to its biological activity.
  • Dimethoxybenzamide Group : Enhances lipophilicity and may influence receptor interactions.
  • Chloro and Propynyl Substituents : Potentially modulate the compound's reactivity and selectivity towards biological targets.

Research indicates that compounds with similar structures often interact with multiple biological pathways. The benzothiazole derivatives have been shown to exhibit:

  • Antitumor Activity : Related compounds have demonstrated selective cytotoxicity against various cancer cell lines, including breast and ovarian cancers. The mechanism often involves apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : Studies have reported that benzothiazole derivatives can exhibit antimicrobial properties against bacteria and fungi, potentially through inhibition of cell wall synthesis or disruption of membrane integrity.
  • Anti-inflammatory Properties : Some derivatives have shown the ability to reduce pro-inflammatory cytokine levels in vitro, suggesting a potential role in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding SAR is crucial for optimizing the biological activity of benzothiazole derivatives:

  • Substituents on the benzothiazole ring significantly influence potency and selectivity.
  • Electron-withdrawing groups (like chloro) often enhance activity against specific cancer cell lines by stabilizing reactive intermediates.
  • Modifications in the dimethoxybenzamide moiety can lead to increased lipophilicity, enhancing bioavailability.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorCytotoxicity against breast and ovarian cancer
AntimicrobialInhibition of C. albicans and A. niger
Anti-inflammatoryReduced TNF-alpha and IL-1β levels

Case Studies

  • Antitumor Activity : A study evaluated a series of benzothiazole derivatives similar to our compound against various cancer cell lines. The lead compound exhibited nanomolar IC50 values against MCF7 (breast cancer) cells, indicating strong antitumor potential .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiazole derivatives, revealing that certain modifications led to enhanced activity against pathogenic fungi, with minimal toxicity towards human cells .
  • Inflammatory Response Modulation : A recent study highlighted the ability of thiazole derivatives to modulate inflammatory responses in glial cells subjected to excitotoxic stress. The compounds reduced cytokine production significantly compared to controls .

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